

# "6-(1-PiperidinyI)-3-pyridinamine" CAS number and molecular formula

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## Compound of Interest

Compound Name: 6-(1-PiperidinyI)-3-pyridinamine

Cat. No.: B1278495

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## In-Depth Technical Guide: 6-(1-PiperidinyI)-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical compound **6-(1-PiperidinyI)-3-pyridinamine**. This molecule, featuring a pyridine ring substituted with a piperidinyI group and an amine, is of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide range of biological activities. This guide will cover the fundamental chemical properties, synthesis methodologies, spectral data, and potential therapeutic applications of **6-(1-PiperidinyI)-3-pyridinamine**, with a focus on its relevance to researchers in the field of drug development.

### Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **6-(1-PiperidinyI)-3-pyridinamine** is presented in the table below.

Property	Value	Reference
CAS Number	55403-29-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>3</sub>	[1]
Molecular Weight	177.25 g/mol	[1]
IUPAC Name	6-(Piperidin-1-yl)pyridin-3-amine	
Canonical SMILES	C1CCN(CC1)C2=NC=C(C=C2)N	
Appearance	Not specified (likely a solid)	

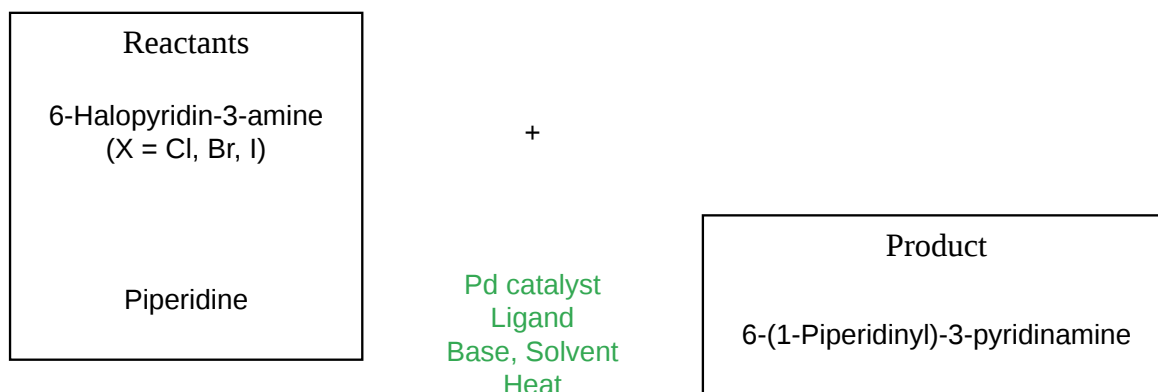
## Synthesis and Experimental Protocols

The synthesis of **6-(1-Piperidiny)-3-pyridinamine** can be achieved through several established synthetic routes for the formation of C-N bonds with aryl halides. The most common approaches involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Below are detailed experimental protocols for plausible synthetic pathways.

### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile and tolerant of a wide range of functional groups.

Reaction Scheme:



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Caption: General scheme for the synthesis of **6-(1-Piperidinyl)-3-pyridinamine** via Buchwald-Hartwig amination.

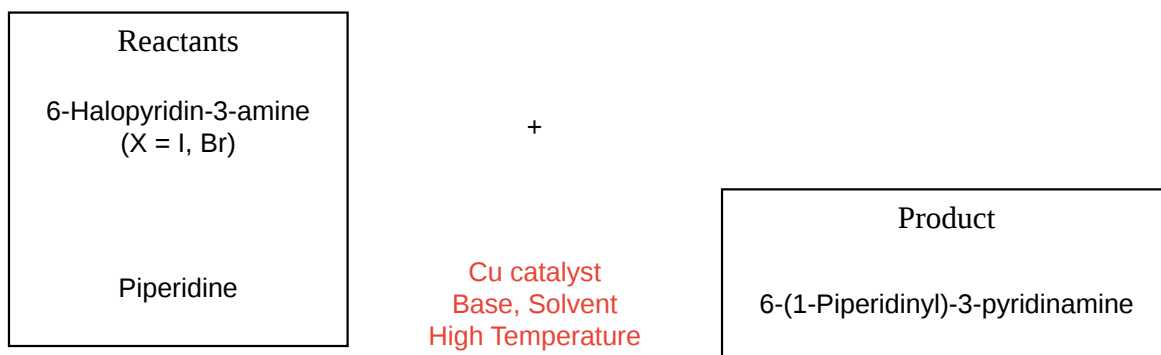
#### Experimental Protocol (General):

- **Catalyst Preparation:** In a dry Schlenk flask under an inert atmosphere (e.g., argon), add a palladium precursor (e.g.,  $\text{Pd}_2(\text{dba})_3$  or  $\text{Pd}(\text{OAc})_2$ ) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).
- **Reaction Setup:** To the flask, add the 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine), piperidine, and a base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ ).
- **Solvent Addition:** Add a dry, deoxygenated solvent such as toluene or dioxane.
- **Reaction Conditions:** Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an effective alternative.

Reaction Scheme:



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Caption: General scheme for the synthesis of **6-(1-Piperidinyl)-3-pyridinamine** via Ullmann condensation.

Experimental Protocol (General):

- **Reaction Setup:** In a sealed tube, combine the 6-halopyridin-3-amine (preferably 6-iodopyridin-3-amine), piperidine, a copper catalyst (e.g., CuI, Cu<sub>2</sub>O, or copper powder), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>).
- **Solvent Addition:** Add a high-boiling polar solvent such as DMF, NMP, or pyridine.
- **Reaction Conditions:** Heat the mixture to a high temperature (typically 120-200 °C) for an extended period.
- **Work-up and Purification:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

## Spectroscopic Data

While specific experimental spectra for **6-(1-Piperidiny)-3-pyridinamine** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring will appear in the downfield region (typically  $\delta$  6.5-8.5 ppm). The protons of the piperidine ring will appear in the upfield region, with the protons alpha to the nitrogen being the most deshielded (typically  $\delta$  3.0-3.5 ppm) and the other methylene protons appearing at higher field (typically  $\delta$  1.5-1.8 ppm). The amine protons ( $\text{NH}_2$ ) will likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the five carbons of the piperidine ring. The aromatic carbons will resonate in the downfield region (typically  $\delta$  100-160 ppm). The carbons of the piperidine ring will appear in the upfield region, with the carbons alpha to the nitrogen appearing around  $\delta$  40-50 ppm and the other carbons at higher field.

### Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
N-H stretch (amine)	3500-3300 (two bands for primary amine)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
C=N, C=C stretch (aromatic ring)	1600-1450
N-H bend (amine)	1650-1580
C-N stretch (aromatic amine)	1335-1250
C-N stretch (aliphatic amine)	1250-1020

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M<sup>+</sup>) at m/z = 177. Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the C-N bond connecting the two rings.

## Applications in Drug Discovery and Development

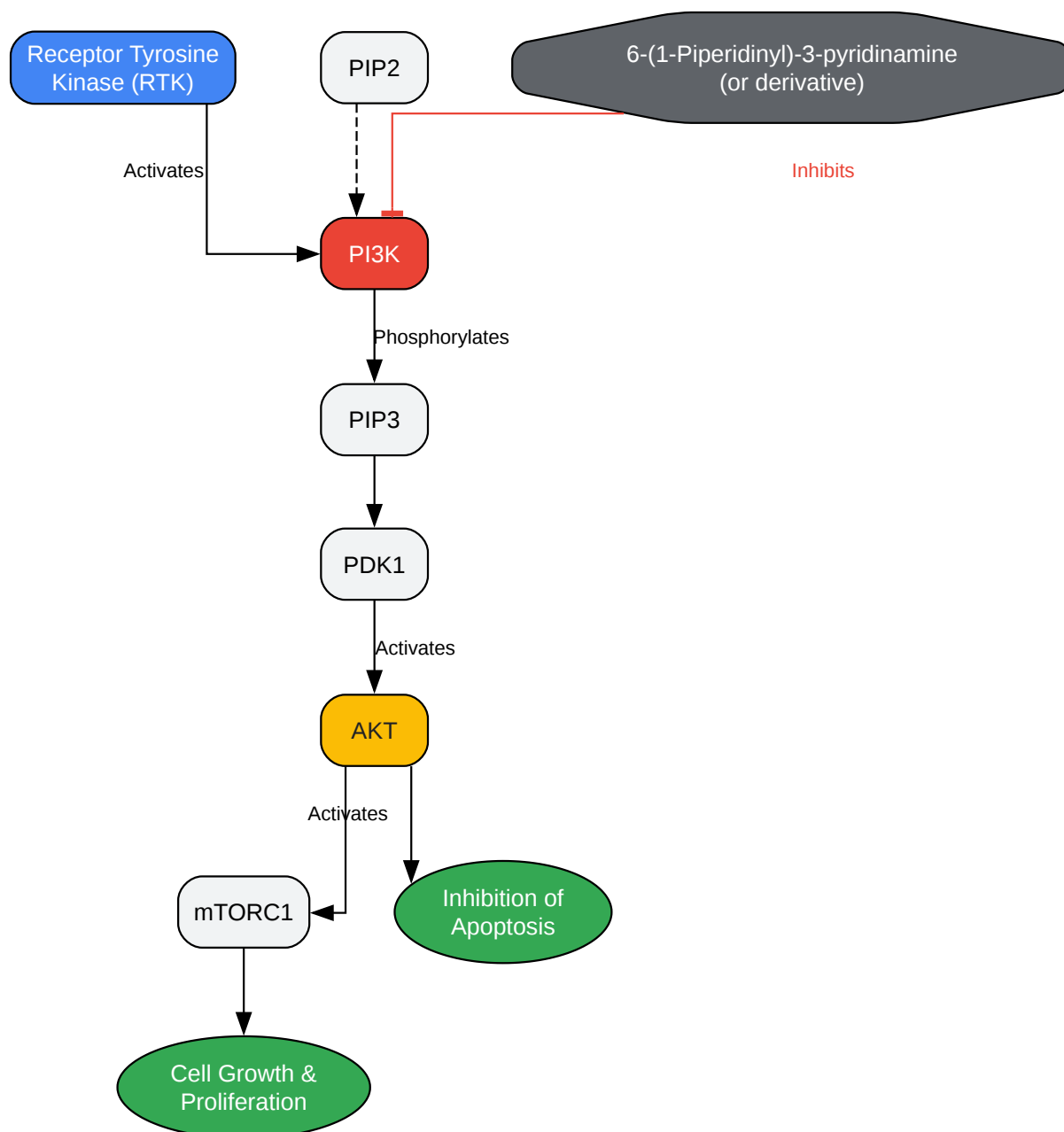
The **6-(1-Piperidinyl)-3-pyridinamine** scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological importance of both pyridine and piperidine moieties.

## Potential as Kinase Inhibitors

Pyridine derivatives are known to be effective kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Several studies have shown that pyridine-containing compounds can act as potent and selective inhibitors of PI3K isoforms.<sup>[2][3][4]</sup> The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases.

## PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. Small molecule inhibitors targeting components of this pathway are of great interest in oncology.



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Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by **6-(1-Piperidinyl)-3-pyridinamine** derivatives.

The **6-(1-Piperidinyl)-3-pyridinamine** scaffold could be modified to develop potent and selective inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis or inhibiting the proliferation of cancer cells.

## Conclusion

**6-(1-Piperidinyl)-3-pyridinamine** is a valuable chemical entity with significant potential for the development of novel therapeutics. Its synthesis can be achieved through well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The structural features of this compound make it a promising candidate for targeting various biological pathways, particularly kinase signaling cascades like the PI3K/AKT/mTOR pathway. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this scaffold. This guide provides a foundational resource for researchers and scientists to initiate and advance their investigations into this promising class of compounds.

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